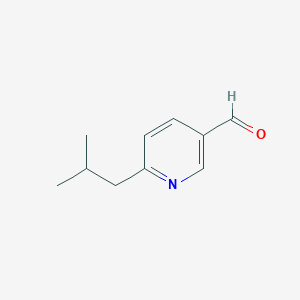
6-(2-Methylpropyl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(2-Methylpropyl)pyridine-3-carbaldehyde” is an organic compound with the CAS Number: 1482242-74-9 . It has a molecular weight of 163.22 . The IUPAC name for this compound is 6-isobutylnicotinaldehyde .
Molecular Structure Analysis
The molecular structure of “6-(2-Methylpropyl)pyridine-3-carbaldehyde” is represented by the InChI code: 1S/C10H13NO/c1-8(2)5-10-4-3-9(7-12)6-11-10/h3-4,6-8H,5H2,1-2H3 . The molecular weight is 135.2062 .
Physical And Chemical Properties Analysis
“6-(2-Methylpropyl)pyridine-3-carbaldehyde” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .
Applications De Recherche Scientifique
Horner-Wadsworth-Emmons Reaction
The compound participates in the Horner-Wadsworth-Emmons (HWE) reaction , which is a powerful method for synthesizing alkenes. In this reaction, the aldehyde group of 6-(2-methylpropyl)pyridine-3-carbaldehyde reacts with a phosphonate ester, leading to the formation of an α,β-unsaturated aldehyde or ketone. The HWE reaction is widely used in organic synthesis for constructing carbon-carbon double bonds .
Organic Synthesis: Alkylation and Cross-Coupling Reactions
6-(2-Methylpropyl)pyridine-3-carbaldehyde serves as an alkylation reagent in organic synthesis. Chemists use it to introduce the isobutyl group into various substrates. Additionally, it participates in cross-coupling reactions, allowing the formation of C-C bonds. These synthetic methods are crucial for creating diverse organic molecules.
Safety and Hazards
Propriétés
IUPAC Name |
6-(2-methylpropyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)5-10-4-3-9(7-12)6-11-10/h3-4,6-8H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIKKRBCZBSLGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methylpropyl)pyridine-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

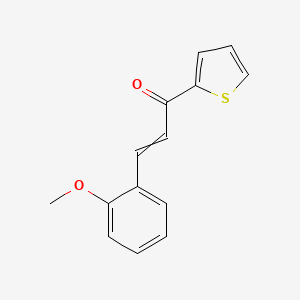
![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2397920.png)
![3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397921.png)
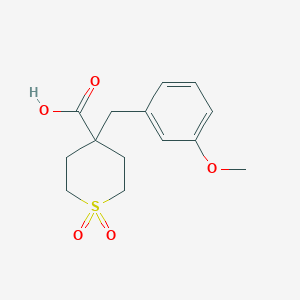
![1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2397926.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2397928.png)
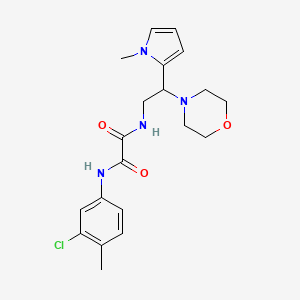
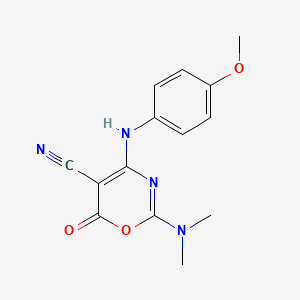
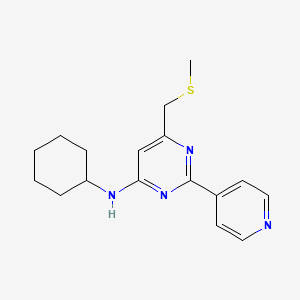
![7-(tert-butyl)-1,3-dimethyl-8-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397933.png)
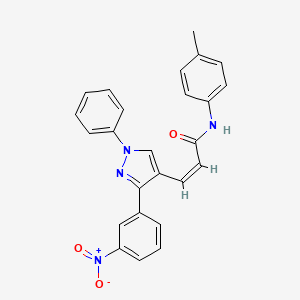
![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2397936.png)
![N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2397937.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2397938.png)